molecular formula C9H7F3N2O4 B2991796 N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid CAS No. 1699750-17-8

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid

Cat. No.: B2991796
CAS No.: 1699750-17-8
M. Wt: 264.16
InChI Key: FLJQZHNYJYSJPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid typically involves the nitration of 3-(trifluoromethyl)aniline using a mixture of fuming nitric acid and sulfuric acid at low temperatures. This process introduces the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then reacted with glycine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid is not fully understood. the presence of the trifluoromethyl group is known to influence the compound’s interaction with biological targets, potentially enhancing its binding affinity and stability. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(trifluoromethyl)aniline: A precursor in the synthesis of N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid.

    N-[2-Nitro-4-(trifluoromethyl)phenyl]aminoacetic acid: A structural isomer with similar properties.

Uniqueness

This compound is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogues .

Properties

IUPAC Name

2-[2-nitro-5-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(14(17)18)6(3-5)13-4-8(15)16/h1-3,13H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJQZHNYJYSJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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